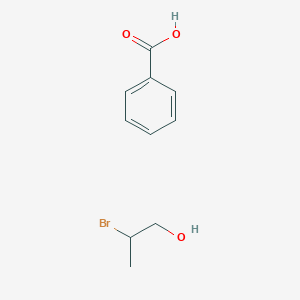
Benzoic acid;2-bromopropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-bromopropan-1-ol: is a compound that combines the properties of benzoic acid and 2-bromopropan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while 2-bromopropan-1-ol is an organic compound containing a bromine atom and a hydroxyl group attached to a propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Benzoic Acid:
From Toluene: Benzoic acid can be synthesized by the oxidation of toluene using potassium permanganate (KMnO₄) under acidic conditions.
From Benzyl Alcohol: Another method involves the oxidation of benzyl alcohol using oxidizing agents like potassium dichromate (K₂Cr₂O₇) in the presence of sulfuric acid (H₂SO₄).
-
2-Bromopropan-1-ol:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
-
Reduction:
Benzoic Acid: Reduction of benzoic acid can yield benzyl alcohol.
2-Bromopropan-1-ol: Reduction can lead to the formation of propanol.
-
Substitution:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), potassium dichromate (K₂Cr₂O₇), and chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Sodium hydroxide (NaOH), ammonia (NH₃), and various alkyl halides.
Major Products:
Oxidation: Benzene, carbon dioxide, 2-bromopropanal, 2-bromopropanoic acid
Reduction: Benzyl alcohol, propanol
Substitution: Various substituted benzoic acids and propanols
Scientific Research Applications
Chemistry:
Benzoic Acid: Used as a precursor in the synthesis of various organic compounds, including dyes, perfumes, and pharmaceuticals.
2-Bromopropan-1-ol: Utilized in organic synthesis as an intermediate for the preparation of other compounds.
Biology:
Benzoic Acid: Acts as a preservative in food and beverages due to its antimicrobial properties.
2-Bromopropan-1-ol: Studied for its potential use in the synthesis of biologically active molecules.
Medicine:
Benzoic Acid: Used in topical medications for its antifungal properties.
2-Bromopropan-1-ol: Investigated for its potential therapeutic applications.
Industry:
Benzoic Acid: Employed in the production of plasticizers, resins, and coatings.
2-Bromopropan-1-ol: Used in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
Benzoic Acid:
Molecular Targets: Targets include bacterial and fungal cell membranes.
2-Bromopropan-1-ol:
Molecular Targets: Potential targets include enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Benzoic Acid: Similar compounds include salicylic acid, phthalic acid, and cinnamic acid.
2-Bromopropan-1-ol: Similar compounds include 1-bromo-2-propanol, 2-chloropropan-1-ol, and 2-iodopropan-1-ol.
Uniqueness:
Properties
CAS No. |
6065-71-0 |
|---|---|
Molecular Formula |
C10H13BrO3 |
Molecular Weight |
261.11 g/mol |
IUPAC Name |
benzoic acid;2-bromopropan-1-ol |
InChI |
InChI=1S/C7H6O2.C3H7BrO/c8-7(9)6-4-2-1-3-5-6;1-3(4)2-5/h1-5H,(H,8,9);3,5H,2H2,1H3 |
InChI Key |
AFOJMBRWZRYSKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)Br.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


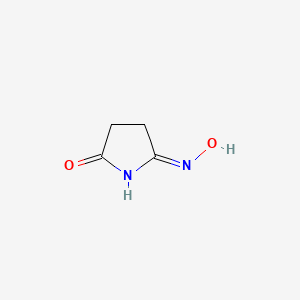

![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)
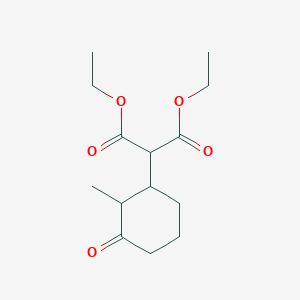
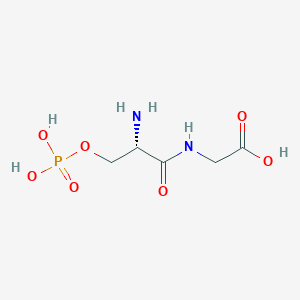
![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)
![[(1S,2S)-2-Hexylcyclopropyl]acetic acid](/img/structure/B14735002.png)
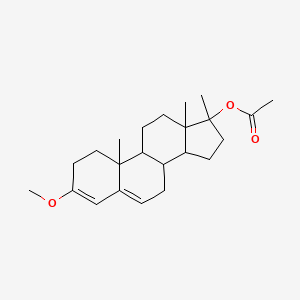
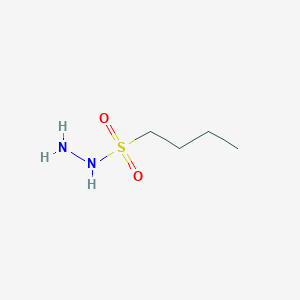

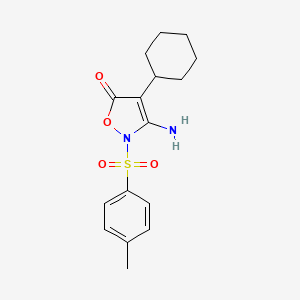
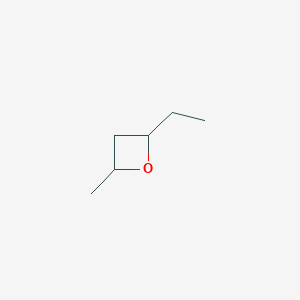
![3-Methyl-1-[(propan-2-yl)oxy]-2,5-dihydro-1H-1lambda~5~-phosphol-1-one](/img/structure/B14735062.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-oxo-1H-pyridine-3-carboxylate](/img/structure/B14735069.png)
